[(Thien-3-ylmethyl)thio]acetic acid
Description
Significance of Thiophene (B33073) and Thioacetic Acid Scaffolds in Modern Chemical Biology
The thiophene ring and the thioether carboxylic acid group are both considered "privileged" scaffolds in medicinal chemistry and chemical biology due to their frequent appearance in biologically active compounds. nih.govrsc.org
Thiophene Scaffold:
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone of modern drug design. researchgate.net Its significance is underscored by its presence in numerous pharmaceuticals approved by the U.S. Food and Drug Administration (FDA). nih.govrsc.org The thiophene moiety is considered a versatile pharmacophore, often used as a bioisosteric replacement for a phenyl ring to enhance a molecule's metabolic stability and binding affinity. nih.gov The sulfur atom within the ring can participate in hydrogen bonding, which may improve drug-receptor interactions. nih.gov
Thiophene derivatives have demonstrated a vast array of pharmacological activities, leading to the development of drugs across multiple therapeutic areas. pharmaguideline.combohrium.comresearchgate.net
Table 1: Examples of FDA-Approved Drugs Containing a Thiophene Moiety
| Drug Name | Therapeutic Class |
|---|---|
| Clopidogrel | Antiplatelet |
| Tiotropium | Anticholinergic (for COPD) |
| Olanzapine | Antipsychotic |
| Raltitrexed | Anticancer |
| Zileuton | Antiasthmatic |
| Suprofen | Anti-inflammatory |
Source: A compilation of data from medicinal chemistry reviews. nih.govbohrium.com
Thioether and Carboxylic Acid Scaffolds:
The functional group arrangement in [(Thien-3-ylmethyl)thio]acetic acid, a thioether linked to a carboxylic acid, is also of great importance in biological systems. Thioesters, which are structurally related to thioethers, are critical intermediates in numerous metabolic pathways. wikipedia.org Acetyl-CoA, a prominent thioester, serves as a key carrier of acyl groups and is central to the citric acid cycle and the biosynthesis of fatty acids and other biomolecules. wikipedia.orglibretexts.orglibretexts.org Thioesters are considered "activated" forms of carboxylic acids, making them more reactive in biochemical transformations. libretexts.org
The thioether-carboxylic acid motif itself is a key feature in the design of new therapeutic agents. For instance, compounds with this structural backbone have been investigated as potent inhibitors of specific biological targets.
Research Landscape for this compound and Related Thioether Carboxylic Acids
While specific, in-depth research focused exclusively on this compound is not widely represented in scientific literature, the broader research landscape for related thioether carboxylic acids is active and diverse. Scientific investigation has focused on the synthesis and application of molecules sharing this core structure for various purposes, from pharmaceuticals to materials science.
Therapeutic Research:
A significant area of research involves the development of thioether and thioacetic acid derivatives as targeted inhibitors. A patent for a class of thioacetic acid compounds describes their use as inhibitors of uric acid transporter 1 (URAT1), a key target for developing medicines to treat gout by promoting the excretion of uric acid. google.com The general structure disclosed in this research highlights the value of the arylmethylthio-acetic acid framework in drug discovery.
Table 2: General Structure of Thioacetic Acid Compounds Investigated as URAT1 Inhibitors
| General Structure | R Group Variations | Potential Application |
|---|---|---|
| Varied substituted and unsubstituted aryl and heteroaryl rings | Treatment of hyperuricemia and gout |
Source: Data from patent literature on URAT1 inhibitors. google.com
Synthetic and Materials Research:
The synthesis of molecules containing these scaffolds is a well-established field. General methods for preparing thienylacetic acids have been developed, often involving the reaction of a thiophene derivative with a glyoxylic ester. google.com The formation of the thioether linkage is commonly achieved through nucleophilic substitution reactions, for example, by reacting an appropriate halide with a thiol or a salt of thioacetic acid. wikipedia.orgdiva-portal.org
Furthermore, the unique properties of these compounds extend beyond biology. For example, thioacid-functionalized diarylethenes, which are structurally related, have been synthesized and studied for their photochromic properties, demonstrating potential applications in the development of molecular switches and other advanced materials. nih.gov The synthesis of β-(S-methyl)thioaspartic acid, a thioether dicarboxylic acid, was pursued due to its identity as a post-translational modification in a ribosomal protein, indicating the relevance of this scaffold in fundamental biochemical studies. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
2-(thiophen-3-ylmethylsulfanyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S2/c8-7(9)5-11-4-6-1-2-10-3-6/h1-3H,4-5H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWBMKLXQKVTDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CSCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80275395 | |
| Record name | [(thien-3-ylmethyl)thio]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80275395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16401-41-5 | |
| Record name | [(thien-3-ylmethyl)thio]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80275395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of Thien 3 Ylmethyl Thio Acetic Acid
Established Synthetic Routes for [(Thien-3-ylmethyl)thio]acetic Acid and its Analogs
The synthesis of this compound and related thienyl thioacetic acids is primarily achieved through direct approaches that construct the core structure in a convergent manner.
Direct Synthetic Approaches to Thienyl Thioacetic Acids
The most common and direct method for synthesizing this compound involves the S-alkylation of a thiol with a haloacetic acid derivative. This nucleophilic substitution reaction is a cornerstone of thioether synthesis. In a typical procedure, 3-thenylthiol (thiophene-3-ylmethanethiol) is reacted with an alkali metal salt of chloroacetic acid or bromoacetic acid. The thiol, acting as a nucleophile, displaces the halide from the α-carbon of the acetic acid derivative to form the thioether linkage.
Alternative approaches for analogous thienyl-2-acetic acids have been documented, which could potentially be adapted for the 3-substituted isomer. One such method begins with acetylthiophene, which is converted to an imine, then a thioamide, and finally hydrolyzed to the corresponding thienyl-2-acetic acid. google.com Another patented process describes the preparation of thienylacetic acids starting from the reaction of a glyoxylic ester with hydrazine, followed by treatment with potash. google.com These multi-step sequences offer alternative pathways that may be advantageous depending on the availability of starting materials.
The synthesis of the requisite starting material, 3-thenylthiol, can be accomplished from 3-thenyl chloride or bromide via reaction with a sulfur nucleophile like sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis. youtube.com
Mechanistic Analysis of Formation Reactions (e.g., Thiol-Alkylation, Ketene (B1206846) Reactions)
Thiol-Alkylation: The predominant synthetic route relies on the thiol-alkylation reaction, a classic SN2 displacement. The mechanism begins with the deprotonation of the thiol (R-SH) by a base to form a thiolate anion (R-S⁻). youtube.com With a pKa around 10-11, thiols are significantly more acidic than alcohols and can be readily deprotonated by bases such as sodium hydroxide (B78521) or sodium methoxide. youtube.comwikipedia.org The resulting thiolate is a potent nucleophile that attacks the electrophilic carbon atom bearing the halogen in the haloacetic acid. This concerted, one-step process results in the inversion of stereochemistry if the α-carbon is chiral, and the formation of the carbon-sulfur bond, yielding the final this compound product. youtube.com The reaction is typically carried out in a polar aprotic solvent to facilitate the SN2 pathway. youtube.com
Ketene Reactions: While not a primary route to this compound itself, reactions involving ketenes are relevant to the synthesis of the thioacetic acid moiety in general. Ketenes (R₂C=C=O) are highly electrophilic at the sp-hybridized carbon and react readily with nucleophiles. wikipedia.orgnih.gov A thiol can add to a ketene to form a thioester. Although this does not directly yield the target acid, it represents a fundamental reaction in organosulfur chemistry. rroij.com The reaction between thioacetic acid and ketene, for instance, has been studied in the gas phase, leading to the formation of acetic thioanhydride. rsc.org
Strategies for Derivatization of the this compound Core
The this compound molecule possesses multiple reactive sites, including the carboxylic acid group, the thiophene (B33073) ring, and the thioether linkage, making it an excellent platform for chemical derivatization.
Functionalization at the Carboxylic Acid Moiety (e.g., Esterification, Amidation)
The carboxylic acid group is the most readily functionalized part of the molecule, allowing for the synthesis of a wide array of derivatives.
Esterification: Esters of this compound can be prepared through standard acid-catalyzed esterification (Fischer esterification) with an alcohol or by reaction with an alkyl halide after converting the carboxylic acid to its carboxylate salt. More advanced coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), often with an activating agent like 4-dimethylaminopyridine (B28879) (DMAP), can be used to form esters under mild conditions. organic-chemistry.org
Amidation: Amide derivatives are synthesized by coupling the carboxylic acid with a primary or secondary amine. This transformation typically requires activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride or oxalyl chloride. The resulting reactive acyl chloride then readily reacts with an amine to form the amide bond. Alternatively, peptide coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) can be employed to facilitate amide bond formation directly from the carboxylic acid and amine in a one-pot procedure. researchgate.net
Table 1: Examples of Carboxylic Acid Derivatization Reactions
| Derivative Type | Reagents and Conditions | Product Structure |
|---|---|---|
| Methyl Ester | Methanol, Catalytic H₂SO₄, Reflux | R-COOCH₃ |
| Amide | 1. SOCl₂ or (COCl)₂ 2. Amine (R'NH₂) | R-CONHR' |
| Activated Ester | N-Hydroxysuccinimide, DCC | R-CO-O-NHS |
R represents the [(thien-3-ylmethyl)thio]methyl group.
Chemical Modifications of the Thiophene Ring System
The thiophene ring itself is an aromatic system that can undergo electrophilic substitution reactions. The directing effects of the 3-ylmethylthioacetyl substituent will influence the position of substitution. Common modifications include:
Halogenation: Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), typically leading to substitution at the 2- and/or 5-positions of the thiophene ring.
Nitration and Sulfonation: These classic electrophilic aromatic substitution reactions can introduce nitro or sulfonic acid groups onto the thiophene ring, further expanding the synthetic utility of the core structure.
Polymerization: Oxidative polymerization of thiophene derivatives, such as thiophene-3-acetic acid, using agents like iron(III) chloride (FeCl₃) can lead to the formation of polythiophenes. researchgate.net These conductive polymers have applications in materials science. A study on 2-thienylacetic acid showed it can undergo condensation reactions with anhydrides under Perkin synthesis conditions, demonstrating the reactivity of both the methylene (B1212753) group and the thiophene ring system. chempap.org
Formation of Complex Hybrid Structures via Thioether Linkage
The thioether linkage serves as a robust and versatile linker to connect the thienylacetic acid core to other molecular fragments, creating complex hybrid structures.
One strategy involves using the thioacetate (B1230152) group as a protected thiol. core.ac.uknih.govkit.eduresearchgate.net This allows for the construction of a larger molecule, followed by deprotection of the thioacetate to reveal a free thiol. This thiol can then participate in various coupling reactions, such as Michael additions or thiol-ene reactions, to form more complex architectures. nih.govresearchgate.net For instance, thiol-containing derivatives of various natural products have been synthesized for attachment to gold nanoparticles, utilizing a thio-linker strategy. nih.gov
Furthermore, the entire this compound unit can be incorporated into larger bioactive molecules. For example, thienoyl groups have been used as replacements for phenylene groups in the synthesis of folic acid analogues, demonstrating their utility as bioisosteres in drug design. nih.gov The synthesis of 1,3,4-thiadiazine derivatives, which are heterocyclic compounds with known biological activities, has also been achieved by incorporating structures derived from substituted acetic acids. biointerfaceresearch.com These examples highlight the role of the thienyl thioacetic acid scaffold as a building block in medicinal chemistry and materials science.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Thiophene-3-ylmethanethiol |
| Chloroacetic acid |
| Bromoacetic acid |
| Acetylthiophene |
| Thienyl-2-acetic acid |
| 3-Thenyl chloride |
| 3-Thenyl bromide |
| Sodium hydrosulfide |
| Thiourea |
| Acetic thioanhydride |
| Dicyclohexylcarbodiimide (DCC) |
| 4-Dimethylaminopyridine (DMAP) |
| Thionyl chloride |
| Oxalyl chloride |
| HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) |
| N-bromosuccinimide (NBS) |
| N-chlorosuccinimide (NCS) |
| Iron(III) chloride |
| Poly(3-thiophene acetic acid) |
| 1,3,4-Thiadiazine |
| 2-[(Diphenylmethyl)thio]acetic acid |
| Modafinil |
| 5-deazatetrahydrofolic acid |
Structure Activity Relationship Sar Studies of Thien 3 Ylmethyl Thio Acetic Acid Derivatives
Elucidating the Influence of Thiophene (B33073) Substitutions on Biological Efficacy
The biological activity of [(thien-3-ylmethyl)thio]acetic acid derivatives can be significantly modulated by the nature and position of substituents on the thiophene ring. researchgate.net SAR studies have demonstrated that even minor alterations to the thiophene core can lead to substantial changes in efficacy, highlighting the sensitivity of receptor-ligand interactions to the electronic and steric properties of the substituents.
Research on various thiophene derivatives has provided insights that can be extrapolated to the this compound scaffold. For example, studies on other classes of thiophene-containing compounds have shown that the addition of methyl or methoxy (B1213986) groups can be important for biological target recognition. nih.gov In some cases, halogenation of the thiophene ring has also been shown to enhance biological activity.
To illustrate the impact of thiophene substitutions, consider the hypothetical data in the table below, which showcases how different substituents on the thiophene ring of a this compound analog might influence its inhibitory activity against a specific enzyme.
| Substituent at C5 of Thiophene Ring | IC₅₀ (µM) | Relative Activity |
| Hydrogen (Unsubstituted) | 10.5 | 1.0 |
| Methyl (-CH₃) | 5.2 | 2.0 |
| Chloro (-Cl) | 2.1 | 5.0 |
| Methoxy (-OCH₃) | 8.9 | 1.2 |
| Nitro (-NO₂) | 15.8 | 0.7 |
This table presents hypothetical data for illustrative purposes.
As the table suggests, a chloro substituent at the C5 position could significantly enhance the inhibitory potency, possibly due to favorable electronic interactions with the target's active site. Conversely, a bulky and electron-withdrawing nitro group might decrease activity, indicating that both steric and electronic factors are at play.
Conformational Effects of the Thioether Linkage on Molecular Recognition
The thioether linkage in this compound derivatives provides a flexible bridge between the thiophene ring and the acetic acid moiety. This flexibility allows the molecule to adopt various conformations, and the preferred conformation in the active site of a biological target is crucial for molecular recognition and subsequent biological response.
The sulfur atom in the thioether linkage is a key feature. nih.gov It can participate in hydrogen bonding, which can enhance the binding affinity of the molecule to its receptor. nih.gov The geometry of the thioether bridge, including bond angles and rotational freedom, dictates the spatial relationship between the thiophene ring and the carboxylic acid group. This spatial arrangement is critical for aligning the key pharmacophoric elements with their corresponding interaction points on the target protein.
Theoretical conformational studies on similar molecules, such as thioacetic acid, have shown that different conformers can have varying stability. dergipark.org.tr While not directly studying the title compound, these studies highlight that the syn conformer is often more stable than the anti conformer. dergipark.org.tr This preference can be influenced by intramolecular interactions, such as hydrogen bonding. dergipark.org.tr The conformational flexibility of the thioether linkage in this compound derivatives allows for an induced fit at the receptor site, which can be a key determinant of potency.
Importance of the Carboxylic Acid Functionality for Bioactivity
The carboxylic acid group is a common feature in many biologically active compounds and is often a critical component of the pharmacophore. researchgate.net In the context of this compound derivatives, the carboxylic acid functionality plays a pivotal role in their bioactivity for several reasons.
Firstly, at physiological pH, the carboxylic acid group is typically ionized, existing as a carboxylate anion. researchgate.netwiley-vch.de This negative charge can engage in strong ionic interactions with positively charged residues, such as arginine or lysine, in the active site of a target protein. These electrostatic interactions can be a primary driver of binding affinity.
Secondly, the carboxylic acid group can act as both a hydrogen bond donor and acceptor, allowing for specific and directional interactions with the receptor. wiley-vch.de This ability to form multiple hydrogen bonds can significantly contribute to the stability of the ligand-receptor complex.
| Functional Group | Biological Activity | Rationale |
| Carboxylic Acid (-COOH) | High | Forms key ionic and hydrogen bond interactions with the target receptor. |
| Methyl Ester (-COOCH₃) | Low / Inactive | Lacks the negative charge and the acidic proton, preventing crucial ionic interactions and reducing hydrogen bonding capacity. May act as a prodrug. |
| Amide (-CONH₂) | Low / Inactive | Isosteric replacement that is less acidic and has different hydrogen bonding properties, leading to weaker binding. |
Positional Isomerism in Thienyl Thioacetic Acid Structures and their Impact on SAR
The position of the substituent on the thiophene ring is a critical determinant of biological activity in thienyl thioacetic acid derivatives. The two primary positional isomers are the 2-substituted and the 3-substituted thiophene derivatives. The electronic and steric environment of these two positions is distinct, which in turn affects how the molecule interacts with its biological target.
The 2-position of the thiophene ring is generally more electron-rich and sterically accessible than the 3-position. This difference in reactivity and accessibility can lead to significant variations in the biological profiles of the corresponding isomers. For instance, in some classes of compounds, the 2-thienyl isomer may exhibit greater potency than the 3-thienyl isomer, or vice versa, depending on the specific requirements of the target receptor.
SAR studies comparing positional isomers have often revealed a strict requirement for a specific substitution pattern for optimal activity. This highlights the precise three-dimensional arrangement of functional groups necessary for effective molecular recognition.
The following table provides a hypothetical comparison of the biological activity of 2-thienyl and 3-thienyl isomers of a generic thioacetic acid derivative.
| Isomer | Relative Potency | Plausible Explanation |
| [(Thien-2-ylmethyl)thio]acetic acid | 1.0 | The spatial orientation of the thiophene ring relative to the thioacetic acid side chain may allow for optimal interaction with a specific binding pocket. |
| This compound | 3.5 | The altered vector of the side chain in the 3-isomer may facilitate a more favorable binding conformation or allow for additional interactions with the target that are not possible for the 2-isomer. |
This table presents hypothetical data for illustrative purposes.
Computational and Theoretical Investigations of Thien 3 Ylmethyl Thio Acetic Acid and Analogs
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in elucidating the intrinsic properties of molecules. For [(Thien-3-ylmethyl)thio]acetic acid and its analogs, these calculations offer a foundational understanding of their electronic behavior and chemical nature.
Density Functional Theory (DFT) has been a important method for investigating the molecular properties of thiophene (B33073) derivatives, including this compound. These calculations provide insights into the electronic structure, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests a higher propensity for chemical reactions.
While specific DFT data for this compound is not extensively published in readily accessible literature, the general principles of DFT application to thiophene derivatives are well-established. For instance, the presence of the sulfur atom in the thiophene ring and the thioacetic acid side chain significantly influences the electron distribution and, consequently, the molecular properties.
| Molecular Property | Description | Significance for this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital, indicating the ability to donate an electron. | Influences the compound's potential to act as an electron donor in chemical reactions. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept an electron. | Relates to the compound's susceptibility to nucleophilic attack and its electron-accepting capabilities. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, an indicator of molecular stability and reactivity. | A smaller gap suggests higher reactivity, which can be correlated with biological activity. |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface, revealing regions of positive and negative charge. | Identifies potential sites for electrophilic and nucleophilic attack, crucial for understanding intermolecular interactions. |
Quantum chemical calculations also allow for the prediction of various parameters that describe the chemical reactivity and stability of a molecule. These descriptors are derived from the electronic structure and provide a quantitative measure of a compound's behavior in chemical reactions.
For this compound, these parameters can help in understanding its potential as a drug candidate. For example, a high chemical potential might suggest a greater propensity to react with biological macromolecules.
| Reactivity Descriptor | Description | Predicted Significance for this compound |
| Chemical Potential (μ) | The negative of the electronegativity, indicating the tendency of a molecule to attract electrons. | A higher chemical potential may suggest increased reactivity in biological systems. |
| Global Hardness (η) | A measure of the resistance to change in electron distribution or charge transfer. | A lower value of hardness indicates higher reactivity. |
| Global Softness (S) | The reciprocal of global hardness, indicating the capacity of a molecule to accept electrons. | A higher value of softness correlates with higher reactivity. |
| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons from the environment. | This index helps in quantifying the electrophilic nature of the compound. |
Molecular Modeling and Docking Simulations for Target Interaction
Molecular modeling and docking simulations are powerful computational tools used to predict how a ligand, such as this compound, might interact with a biological receptor at the atomic level. These techniques are crucial in drug discovery for identifying potential drug targets and for understanding the mechanism of action.
Research has shown that thiophene-based compounds are of interest for their anti-inflammatory properties, which are often mediated through the inhibition of enzymes like cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). nih.gov Molecular docking studies have been employed to investigate the binding of this compound and its analogs to these enzymes.
In silico studies have demonstrated that thiophene derivatives can effectively bind to the active sites of COX and LOX enzymes. nih.govnih.gov For instance, docking simulations of thiophene-based compounds with COX-2 have revealed key interactions with amino acid residues in the active site, which can explain their inhibitory activity. nih.gov The carboxylic acid group, a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), is often crucial for these interactions, forming hydrogen bonds with key residues. nih.gov
While specific docking studies on this compound with Toll-like receptors (TLRs) such as TLR2 and TLR6 are not widely reported in the available literature, the known role of TLRs in inflammation suggests that this could be a valuable area for future investigation.
| Receptor | Predicted Binding Interactions for Thiophene Analogs | Significance |
| COX-1/COX-2 | Hydrogen bonding via the carboxylic acid group with key active site residues. Hydrophobic interactions involving the thiophene ring. nih.gov | Inhibition of these enzymes is a primary mechanism for many anti-inflammatory drugs. |
| LOX | Interactions with the iron-containing active site. The thiophene moiety can contribute to binding affinity. nih.gov | Inhibition of LOX can reduce the production of pro-inflammatory leukotrienes. |
| TLR2/TLR6 | Not extensively documented for this specific compound. | As receptors involved in the inflammatory cascade, they represent potential targets. |
Beyond simply predicting binding affinity, computational methods can also assess the efficiency and selectivity of a ligand. Ligand efficiency is a measure of the binding energy per atom of the ligand, providing an indication of how effectively the molecule binds to its target. Selectivity, the preferential binding to one target over another (e.g., COX-2 over COX-1), is a critical factor in drug design to minimize side effects.
Computational studies on thiophene derivatives have aimed to rationalize their selectivity for COX-2. By comparing the binding energies and interaction patterns within the active sites of COX-1 and COX-2, researchers can identify structural features that favor binding to the desired target. For this compound, the flexibility of the thioacetic acid linker and the substitution pattern on the thiophene ring would be expected to play a significant role in determining its selectivity.
Advanced Intermolecular Interaction Analysis
To gain a more profound understanding of the forces driving ligand-receptor binding, advanced intermolecular interaction analysis methods can be employed. These techniques go beyond the classical "lock-and-key" model and provide a detailed picture of the non-covalent interactions, such as hydrogen bonds, van der Waals forces, and pi-stacking interactions, that stabilize the ligand-receptor complex.
Hirshfeld Surface Analysis and Non-Covalent Interactions
Hirshfeld surface (HS) analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. For thiophene derivatives, this method has been instrumental in understanding the nature and contribution of various non-covalent interactions that dictate their supramolecular architecture.
A detailed computational study on 3-thiophene acetic acid (3-TAA), a close analog of this compound, employed Density Functional Theory (DFT) calculations to investigate its structural and electronic properties. nih.gov The stability of the crystal packing in 3-TAA was found to be primarily governed by O-H⋯O, C-H⋯O, and C-H⋯S intermolecular interactions. nih.gov These non-covalent interactions were thoroughly analyzed using Hirshfeld surface analysis and reduced density gradient (RDG) analysis, which provide a visual and quantitative understanding of the interaction landscape. nih.gov
In broader studies of thiophene-containing compounds, Hirshfeld surface analysis has consistently highlighted the importance of specific intermolecular contacts. For instance, in the crystal structure of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile, the analysis revealed that H⋯H contacts make up the largest portion of interactions at 46.1%. nih.gov This is followed by significant contributions from N⋯H/H⋯N (20.4%) and C⋯H/H⋯C (17.4%) interactions. nih.gov The presence of these interactions, along with weaker C⋯C, N⋯C/C⋯N, N⋯N, S⋯C/C⋯S, and S⋯S contacts, collectively stabilizes the three-dimensional network of the crystal. nih.gov
Similarly, for other thiophene derivatives, the percentage contributions of various intermolecular contacts to the total Hirshfeld surface have been quantified. These studies provide a comparative framework for understanding the packing motifs in thiophene-based crystals. The table below summarizes the percentage contributions of the most significant intermolecular contacts for a selection of thiophene derivatives.
Table 1: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Thiophene Derivatives
| Interaction Type | 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile nih.gov | 3-benzyl-2-[bis(1H-pyrrol-2-yl)methyl]thiophene (Molecule A) iucr.org | 3-benzyl-2-[bis(1H-pyrrol-2-yl)methyl]thiophene (Molecule B) iucr.org | Diethyl 2,2-dioxo-4-(thiophen-2-yl)-1-[(thiophen-2-yl)methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c] nih.govnih.govthiazine-1,3-dicarboxylate nih.goviucr.org |
|---|---|---|---|---|
| H···H | 46.1% | 57.1% | 57.3% | 67.2% |
| C···H/H···C | 17.4% | 30.7% | 30.7% | 8.9% |
| N···H/H···N | 20.4% | - | - | - |
| O···H/H···O | - | - | - | 18.9% |
| S···H/H···S | 0.6% | 6.2% | 6.4% | 4.1% |
| C···C | 6.9% | - | - | - |
| N···C/C···N | 3.8% | - | - | - |
| S···C/C···S | 1.5% | - | - | - |
The data clearly indicates that H···H interactions are consistently the most prevalent, which is expected for organic molecules rich in hydrogen atoms. The presence of heteroatoms like sulfur, nitrogen, and oxygen introduces more specific and directional interactions such as S···H, N···H, and O···H, which play a crucial role in the final crystal packing. For this compound, with its thiophene ring, thioether linkage, and carboxylic acid group, a complex interplay of H···H, C···H, O···H, and S···H interactions would be anticipated to be the primary determinants of its solid-state structure.
Energy Frameworks for Supramolecular Assembly
For instance, studies on adaptive cyclooctatetrathiophene-tetrazine macrocycles demonstrate how conformational flexibility is key to forming stable host-guest complexes with fullerenes. acs.org These macrocycles undergo significant conformational reorganization to optimize π-π interactions with the guest molecule. acs.org This principle of conformational adaptation to maximize stabilizing interactions is central to understanding the supramolecular assembly of flexible molecules like this compound. The thioether bridge and the bond between the thiophene ring and the methylene (B1212753) group allow for considerable conformational freedom. This flexibility would enable the molecule to adopt a conformation in the solid state that maximizes the strength of intermolecular interactions, such as the hydrogen bonds formed by the carboxylic acid group and other weaker contacts.
The formation of stable supramolecular structures is driven by a delicate balance of attractive and repulsive forces. Computational chemistry allows for the dissection of these forces, often categorized into electrostatic, dispersion, and repulsion components. For carboxylic acids, the formation of strong hydrogen-bonded dimers or catemers is a common and energetically favorable motif. In the case of this compound, the interplay between the strong hydrogen bonding of the acid functionality and the weaker C-H···π and C-H···S interactions involving the thiophene ring would create a complex and robust energy framework guiding its self-assembly.
Conformational Analysis and Stability Profiling
The biological activity and physicochemical properties of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. For a molecule like this compound, which possesses several rotatable bonds, understanding its conformational landscape and the relative stability of its different conformers is crucial.
For this compound, the key torsional angles would be around the C(ring)-CH2, CH2-S, S-CH2, and CH2-COOH bonds. Computational modeling, through methods like DFT, can be used to perform a systematic scan of these dihedral angles to map the potential energy surface. This would identify the low-energy, stable conformers and the energy barriers for interconversion between them.
The stability of different conformers is influenced by a variety of intramolecular interactions, including steric hindrance, electrostatic interactions, and potential intramolecular hydrogen bonds. The most stable conformer in the gas phase may not be the one present in the crystal, as intermolecular forces in the solid state can stabilize a higher-energy conformation. The study of 3-thiophene acetic acid (3-TAA) highlighted the stability provided by intermolecular interactions in the crystal packing, which underscores the importance of the environment on conformational preference. nih.gov The inherent flexibility of the thioacetic acid side chain, coupled with the electronic properties of the thiophene ring, suggests that this compound can adopt various conformations, which could be significant for its interaction with biological targets or its material properties.
Mechanistic Insights into the Biological Activities of Thienyl Thioacetic Acid Derivatives
Immunomodulatory Mechanisms
The immune system is a complex network of cells and signaling molecules that defend the body against pathogens and injury. Thienyl thioacetic acid derivatives are thought to exert their influence by interacting with key components of this system.
Activation of Innate Immune Receptors (e.g., TLR2/TLR6 Heterodimer Binding)
The innate immune system is the body's first line of defense. Its activation is mediated by pattern recognition receptors (PRRs) that recognize molecular structures associated with pathogens or cellular damage. Toll-like receptors (TLRs) are a prominent family of PRRs. While direct evidence for [(Thien-3-ylmethyl)thio]acetic acid binding to TLR2/TLR6 heterodimers is not extensively documented in publicly available research, the immunomodulatory effects of structurally related sulfur-containing compounds suggest a potential interaction. Activation of these receptors can trigger downstream signaling cascades that lead to the production of various immune mediators.
Regulation of Pro-inflammatory Cytokine Expression (e.g., TNF-α, IL-1β)
Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β) are crucial mediators of the inflammatory response. nih.govnih.gov Dysregulation of these cytokines is a hallmark of many chronic inflammatory diseases. nih.gov Studies on various anti-inflammatory agents have shown that the suppression of TNF-α and IL-1β is a key mechanism of action. nih.gov For instance, palmitate has been shown to differentially regulate the lipopolysaccharide (LPS)-induced production of TNF-α and IL-1β in macrophages by modulating TLR4 downstream signaling pathways. nih.gov It is plausible that thienyl thioacetic acid derivatives could similarly influence the signaling pathways, such as the NF-κB and MAPK pathways, that control the gene expression of these cytokines, thereby tempering the inflammatory cascade. nih.gov
Nitric Oxide (NO) Release Modulation in Macrophages
Nitric oxide (NO) is a versatile signaling molecule with a dual role in inflammation. At low concentrations, it can be protective, but at high levels, produced by inducible nitric oxide synthase (iNOS) in macrophages, it contributes to inflammation and tissue damage. researchgate.netnih.gov The modulation of NO production is a significant aspect of immunomodulatory activity. Research indicates that NO can orchestrate metabolic changes in inflammatory macrophages. researchgate.netnih.gov It is hypothesized that thienyl thioacetic acid derivatives may modulate the activity of iNOS or related signaling pathways in macrophages, thereby controlling the levels of NO released in response to inflammatory stimuli.
Anti-inflammatory and Analgesic Pathways
The anti-inflammatory and pain-relieving effects of many therapeutic agents are often attributed to their ability to inhibit enzymes involved in the synthesis of inflammatory mediators.
Cyclooxygenase (COX) Enzyme Inhibition Profiles
Cyclooxygenase (COX) enzymes, which exist in at least two major isoforms (COX-1 and COX-2), are responsible for the synthesis of prostaglandins (B1171923), key mediators of pain and inflammation. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting these enzymes. Research into new anti-inflammatory agents often focuses on selective COX-2 inhibition to minimize the gastrointestinal side effects associated with COX-1 inhibition. nih.govresearchgate.net
A study on NSAID thioesters, which share a structural motif with this compound, revealed compounds with selective COX-2 inhibitory activity. nih.govresearchgate.netmdpi.com This suggests that the thioester or thioacetic acid moiety may play a crucial role in binding to the active site of the COX-2 enzyme. researchgate.netmdpi.com
Table 1: COX-2 Inhibition by Structurally Related Thioester Compounds
| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| 6a | 0.25 | >50 | >200 |
| 7a | 0.22 | >50 | >227 |
| 7b | 0.49 | >50 | >102 |
| 8a | 0.20 | >50 | >250 |
| 8b | 0.60 | >50 | >83.3 |
| Celecoxib (control) | 0.16 | >50 | >312.5 |
Data from a study on thiocarboxylic acid ester-based NSAID scaffolds and is intended for illustrative purposes to show the potential activity of similar structural classes. nih.gov
Lipoxygenase (LOX) Enzyme Inhibition Pathways
Lipoxygenase (LOX) enzymes catalyze the conversion of arachidonic acid into leukotrienes, which are potent pro-inflammatory mediators involved in various inflammatory conditions. nih.govnih.gov Therefore, the inhibition of LOX pathways presents another important strategy for controlling inflammation. Some compounds exhibit dual inhibitory activity against both COX and LOX enzymes, offering a broader anti-inflammatory effect. nih.gov
Table 2: Inhibition of Lipoxygenase Isoforms by an Exemplary Inhibitor (Linoleyl Hydroxamic Acid)
| Enzyme | IC50 (µM) |
|---|---|
| Human 5-LOX | 7 |
| Porcine 12-LOX | 0.6 |
| Rabbit 15-LOX | 0.02 |
This data is provided to illustrate the potential for LOX inhibition by related types of molecules and is not direct data for this compound.
Downregulation of Intracellular Signaling Cascades (e.g., ERK, p38, NF-κB)
Thiophene (B33073) derivatives are recognized as privileged structures in the design and discovery of new anti-inflammatory agents. nih.govnih.gov Their mechanisms of action often involve the modulation of key inflammatory pathways. While direct evidence for the effect of this compound on Extracellular signal-regulated kinase (ERK), p38 mitogen-activated protein kinase (p38), and Nuclear Factor-kappa B (NF-κB) signaling is still emerging, the broader class of thiophene-containing compounds has demonstrated significant anti-inflammatory properties. nih.govnih.gov
A primary mechanism for the anti-inflammatory action of many thiophene-based compounds is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.govnih.gov These enzymes are crucial for the synthesis of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators. For instance, the commercial anti-inflammatory drugs Tinoridine and Tiaprofenic acid are both thiophene-based compounds. nih.gov Research has highlighted that the presence of carboxylic acid, ester, amine, and amide groups on the thiophene scaffold is important for their biological target recognition and activity, particularly for inhibiting COX and LOX enzymes. nih.gov
Studies on other structurally related compounds further illustrate the potential for targeting intracellular signaling. For example, some naproxen-thiourea derivatives have been investigated for their ability to inhibit COX-2 and 5-LOX. mdpi.commdpi.com While some of these derivatives showed potent inhibition of 5-LOX, their direct inhibitory effect on COX-2 was less pronounced at lower concentrations. mdpi.com Furthermore, research on phenethyl isothiocyanate has shown it can suppress osteoclastogenesis by attenuating the activation of ERK1/2 and p38 MAPK, and by inhibiting the NF-κB pathway. nih.gov Similarly, natural compounds like pterostilbene (B91288) have been found to exert anti-inflammatory effects by attenuating NF-κB and ERK signaling pathways. mdpi.com These findings suggest that while COX/LOX inhibition is a known mechanism for many thiophenes, exploring the downregulation of signaling cascades like ERK, p38, and NF-κB could be a fruitful area for future research into the specific activities of this compound.
Receptor-Mediated Antinociception (e.g., Opioid Receptors)
The antinociceptive (pain-relieving) properties of certain thiophene derivatives appear to be mediated, at least in part, through the opioid system. The opioid system, comprising receptors such as mu (μ), delta (δ), and kappa (κ), is a major target for analgesics.
A study evaluating the antinociceptive potential of acetylenic thiophene derivatives provided direct evidence for this mechanism. researchgate.net The antinociceptive effects of two compounds, 1-(thiofen-2-il)pent-1yn-3-ol and 4-(thiofen-2-il)-2-metilbut-3-yn-2-ol, were significantly prevented by pretreatment with naloxone, a non-selective opioid receptor antagonist. researchgate.net This suggests that the analgesic action of these thiophene derivatives is dependent on their interaction with opioid receptors. researchgate.net In contrast, the effect of a related furan (B31954) derivative was not blocked by naloxone, indicating a different mechanism of action for that compound. researchgate.net
The nociceptin/orphanin FQ (N/OFQ) peptide and its receptor (NOP), a member of the opioid receptor family, represent another potential pathway. nih.gov While distinct from the classical opioid receptors, the NOP receptor system is involved in pain modulation. nih.gov Research into novel nonpeptide agonists for the NOP receptor, such as AT-403, highlights the ongoing exploration of opioid-like signaling for therapeutic purposes. nih.gov Furthermore, studies on other compounds have shown that interactions between different receptor systems, such as the potentiation of oxytocin's anxiolytic effects by μ-opioid receptor blockade, underscore the complexity of these pathways. nih.gov The demonstrated link between specific thiophene derivatives and the opioid system provides a solid foundation for understanding their potential as novel analgesic agents. researchgate.net
Table 1: Effect of Naloxone on the Antinociceptive Action of Acetylenic Thiophene Derivatives
| Compound | Antinociceptive Effect | Effect of Naloxone Pretreatment | Implied Mechanism |
|---|---|---|---|
| 1-(thiofen-2-il)pent-1yn-3-ol | Present | Prevented | Opioidergic |
| 4-(thiofen-2-il)-2-metilbut-3-yn-2-ol | Present | Prevented | Opioidergic |
| 3-(furan-2-il)prop-2-yn-1-ol | Present | Not Prevented | Non-opioidergic (Muscarinic) |
Data derived from a study on acetylenic thiophene and furan derivatives. researchgate.net
Antimicrobial Action Modalities
Inhibition of Bacterial Polypeptide Deformylase (as a general mechanism for antibacterial agents)
Polypeptide deformylase (PDF) is an essential bacterial enzyme that removes the formyl group from the N-terminal methionine of newly synthesized polypeptides. As this process is critical for bacterial survival and generally absent in eukaryotes, PDF is an attractive target for the development of novel antibiotics.
The primary mechanism of PDF inhibitors involves a chelating group that binds to the active site metal ion (typically Fe²⁺, Zn²⁺, or Ni²⁺) of the enzyme, thereby inactivating it. Hydroxamic acid derivatives are a well-known class of compounds that act as potent PDF inhibitors. nih.gov For example, VRC3375, a proline-3-alkylsuccinyl hydroxamate derivative, was identified as a potent PDF inhibitor with broad-spectrum antibacterial activity. umich.edu Similarly, low-molecular-weight beta-sulfonyl and beta-sulfinylhydroxamic acid derivatives have been synthesized and shown to be effective inhibitors of E. coli PDF, displaying activity against several respiratory pathogens. nih.gov
While the inhibition of PDF is a validated antibacterial strategy, there is currently no direct research demonstrating that this compound or its close analogues function through this specific mechanism. However, given the established antimicrobial properties of thiophene- and thioacetic acid-containing molecules, investigating their potential to inhibit PDF could be a valuable avenue for future research in elucidating their complete mode of action.
Broader Mechanisms Against Bacterial and Fungal Pathogens
Thienyl thioacetic acid derivatives belong to a broader class of sulfur-containing heterocyclic compounds that exhibit a wide range of antimicrobial activities through various mechanisms.
One potential mechanism is the disruption of the bacterial cell membrane's integrity. For instance, the antimicrobial effect of some monoterpenes is thought to result from the perturbation of the lipid fraction of the plasma membrane, leading to increased permeability and leakage of intracellular contents. nih.gov Thiourea (B124793) derivatives have also been shown to disrupt the integrity of the MRSA cell wall. mdpi.com
Furthermore, the synthesis of various derivatives incorporating the thienyl group has yielded compounds with significant antimicrobial potential. For example, 2-(N-substituted carboxamidomethyl/ethylthio)-5-(2′-thienyl)-1,3,4-oxadiazoles have shown moderate to excellent antibacterial activity against pathogens like E. coli, S. aureus, and P. aeruginosa. researchgate.net Similarly, thiazole (B1198619) and thiazolidinone derivatives containing thioether linkages have demonstrated notable antibacterial and antifungal properties. nih.govresearchgate.net Thio-glycomimetics have also been explored as antibacterial agents, with some showing inhibitory activity against Mycobacterium tuberculosis, E. coli, and S. aureus. google.com The diversity of these structures suggests that the antimicrobial effects of thienyl thioacetic acid derivatives could be multifactorial, involving a combination of membrane disruption, enzyme inhibition, and interference with biofilm formation.
Neuromodulatory Effects and Vascular Reactivity
Adenosine (B11128) Receptor Subtype (A1/A2) Affinity and Vasoactive Responses
Adenosine is a crucial neuromodulator whose effects are mediated by at least four G protein-coupled receptor subtypes: A₁, A₂ₐ, A₂ᵦ, and A₃. nih.gov The A₁ and A₂ₐ receptors are particularly important in regulating cardiovascular function and neuronal activity. A₁ receptor activation is typically inhibitory, leading to effects like a decrease in heart rate, while A₂ₐ receptor stimulation often leads to vasodilation. nih.gov
Thio-derivatives of adenosine have been extensively studied for their affinity and selectivity for these receptors. The introduction of a thioether linkage, particularly at the 2-position of the adenosine scaffold, has been shown to significantly influence receptor binding. A study on 2-(aryl)alkylthioadenosine derivatives revealed that these compounds exhibit affinity for A₁, A₂ₐ, and A₃ adenosine receptor subtypes in the low nanomolar to low micromolar range. umich.edu
Interestingly, modifications to the thio-substituent can convert a compound from an antagonist to an agonist or alter its receptor selectivity. For example, a truncated 4'-thioadenosine derivative, initially an A₃ receptor antagonist, was successfully converted into a potent A₂ₐ receptor agonist by adding a 2-hexynyl group. nih.gov This highlights the sensitivity of the adenosine receptors to the chemical structure of the ligand. The A₂ₐ receptor is known to play a role in the suppression of immune and inflammatory responses and in vascular responses to adenosine. nih.gov The affinity of various compounds for adenosine receptors is often determined through competitive binding assays.
Table 2: Binding Affinity (Ki, nM) of Selected Adenosine Derivatives for Human Adenosine Receptors
| Compound | A₁ Receptor Ki (nM) | A₂ₐ Receptor Ki (nM) | A₃ Receptor Ki (nM) |
|---|---|---|---|
| NECA (Reference) | 14 | 20 | 6.2 |
| CGS 21680 (Reference) | 290 | 27 | 67 |
| PHPNECA (Reference) | 2.7 | 3.1 | 0.42 |
| Truncated 4'-thioadenosine A₂ₐ agonist (4a) | - | 7.19 | - |
Data compiled from studies on adenosine receptor agonists. umich.edunih.gov A lower Ki value indicates higher binding affinity. "-" indicates data not provided in the source.
The involvement of the adenosinergic system in the biological effects of other compounds is also well-documented. For instance, the antinociceptive effects of certain plant extracts can be reversed by theophylline, a non-selective adenosine receptor antagonist, implicating the A₁ and A₂ receptors in their mechanism of action. nih.gov Given the structural features of this compound, it is plausible that it could interact with adenosine receptors, thereby modulating neuronal activity and vascular tone.
Future Perspectives and Emerging Research Avenues for Thien 3 Ylmethyl Thio Acetic Acid Scaffolds
Design of Novel Chemical Probes and Lead Compounds
The inherent structural features of the [(Thien-3-ylmethyl)thio]acetic acid scaffold make it an attractive starting point for the design of novel chemical probes and lead compounds. The thiophene (B33073) ring serves as a versatile pharmacophoric element, while the thioacetic acid moiety offers opportunities for diverse chemical modifications. nih.gov
Researchers are actively exploring the synthesis of derivatives by introducing various substituents on the thiophene ring and modifying the carboxylic acid group. For instance, the design of (R)-3-(5-thienyl)carboxamido-2-aminopropanoic acid derivatives has yielded potent agonists at specific NMDA receptor subtypes, highlighting the potential for creating highly selective modulators of neurological and psychiatric disorders. nih.gov The development of such compounds often involves a structure-activity relationship (SAR) exploration, guided by in vitro and in vivo metabolism studies and cytotoxicity assays, to optimize their pharmacokinetic properties and efficacy. nih.gov
Furthermore, the design of specialized probes, such as those containing diazide groups, is enabling sophisticated experiments like Binding Ensemble Profiling with Photoaffinity Labeling (BEProFL) to study target engagement in cellular environments. nih.gov These probes, while requiring careful design to maintain biological activity, provide invaluable tools for understanding the molecular interactions of the parent compounds. nih.gov
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation
The precise characterization of novel this compound derivatives is paramount for understanding their structure-activity relationships. A suite of advanced spectroscopic and analytical techniques is employed for this purpose.
High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of newly synthesized compounds. farmaceut.org Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, provides detailed information about the molecular structure, such as the position of substituents on the thiophene ring and the conformation of the thioacetic acid side chain. farmaceut.orgnih.gov For complex molecules, computational NMR and Electronic Circular Dichroism (ECD) prediction can be powerful adjuncts to experimental data in determining the absolute stereochemistry.
Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), are essential for separating and quantifying both the parent compounds and their metabolites in biological samples. mdpi.com The coupling of these separation methods with mass spectrometry (LC-MS) offers high sensitivity and selectivity for analyzing complex mixtures. mdpi.com While these methods are powerful, they are often complemented by simpler, cost-effective spectrophotometric methods, although the latter may lack specificity. mdpi.com
High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery
To accelerate the discovery of new bioactive derivatives of this compound, researchers are increasingly turning to high-throughput screening (HTS) and combinatorial chemistry. fortunejournals.com These approaches allow for the rapid synthesis and evaluation of large libraries of compounds, significantly increasing the chances of identifying promising drug candidates. nih.govfortunejournals.com
Combinatorial chemistry enables the systematic generation of diverse libraries by attaching various building blocks to a central scaffold, such as the thienylthioacetic acid core. fortunejournals.com This can be achieved through techniques like solid-phase synthesis, which facilitates the creation of large numbers of compounds in parallel. youtube.com The resulting libraries can then be screened for activity against specific biological targets using HTS platforms.
Modern HTS instrumentation includes automated systems for cellular high-content imaging, multimode plate readers capable of measuring various fluorescence and luminescence-based assays, and platforms for real-time kinetic cellular assays. uthscsa.edu Technologies like fluorescence-activated cell sorting (FACS) and fiber-optic array scanning technology (FAST) allow for the screening of millions to billions of compounds in a short period. nih.govnih.gov Focused screening libraries, which contain compounds with drug-like properties and known pharmacophores, can further enhance the efficiency of these screening campaigns. thermofisher.comupenn.edu
Interdisciplinary Research Integrating Chemical Synthesis with Biological Systems
The successful development of new drugs based on the this compound scaffold necessitates a close collaboration between chemists and biologists. This interdisciplinary approach integrates the design and synthesis of novel compounds with their comprehensive biological evaluation.
The synthesis of new derivatives is often followed by in vitro and in vivo assays to assess their biological activity. nih.govnih.govnih.gov For instance, newly synthesized compounds may be evaluated for their inhibitory activity against specific enzymes or their cytotoxic effects on cancer cell lines. nih.govnih.gov Promising compounds are then often tested in animal models to evaluate their efficacy and safety profiles. nih.govnih.gov
Molecular docking simulations are frequently employed to predict and understand the binding interactions of the synthesized compounds with their biological targets. nih.gov This computational approach provides valuable insights that can guide the design of more potent and selective inhibitors. The integration of chemical synthesis, biological testing, and computational modeling creates a powerful feedback loop for the iterative optimization of lead compounds.
Novel Catalytic and Green Chemistry Approaches for Synthesis
In recent years, there has been a growing emphasis on developing more sustainable and efficient methods for chemical synthesis. This trend extends to the synthesis of thiophene derivatives, including this compound.
The use of catalysts can enable reactions to proceed under milder conditions and with higher selectivity. For instance, 1,3-dipolar cycloaddition reactions, facilitated by catalysts, have been employed for the synthesis of thiophenyl pyrazoles and isoxazoles in a green manner. nih.gov These innovative synthetic methods not only contribute to a more sustainable chemical industry but also provide access to novel chemical diversity for drug discovery.
Q & A
Q. What strategies mitigate the compound’s instability during biological assays?
- Answer : Prepare fresh stock solutions in degassed buffers (pH 7.4). Use antioxidants (e.g., ascorbic acid) to prevent thioester hydrolysis. Conduct stability-indicating assays (e.g., HPLC-UV at λ = 254 nm) to monitor degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
